Cas no 183721-03-1 (N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide)
![N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide structure](https://www.kuujia.com/scimg/cas/183721-03-1x500.png)
N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- MRS1186
- N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide
- GTPL469
- BDBM50053922
- A16870
- Q27087757
- N-(9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propionamide
- N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-propionamide
- N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]propanamide
- N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide
-
- Inchi: 1S/C16H12ClN5O2/c1-2-13(23)19-16-18-11-6-5-9(17)8-10(11)15-20-14(21-22(15)16)12-4-3-7-24-12/h3-8H,2H2,1H3,(H,18,19,23)
- InChI Key: SPZIDRYLSXDAEF-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C1=NC(C3=CC=CO3)=NN1C(NC(CC)=O)=N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 481
- XLogP3: 2.8
- Topological Polar Surface Area: 85.3
N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | IHA72103-25 mg |
N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide |
183721-03-1 | 25mg |
$1,019.00 | 2023-01-04 | ||
Biosynth | IHA72103-10 mg |
N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide |
183721-03-1 | 10mg |
$543.40 | 2023-01-04 | ||
Biosynth | IHA72103-5 mg |
N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide |
183721-03-1 | 5mg |
$339.65 | 2023-01-04 | ||
Biosynth | IHA72103-50 mg |
N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide |
183721-03-1 | 50mg |
$1,630.00 | 2023-01-04 | ||
Biosynth | IHA72103-1 mg |
N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide |
183721-03-1 | 1mg |
$104.50 | 2023-01-04 |
N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide Related Literature
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide
N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide: A Comprehensive Overview
The compound CAS No 183721-03-1, also known as N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the properties, synthesis, and applications of this compound, supported by the latest research findings.
The molecular structure of N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide is characterized by a quinazoline core fused with a triazole ring system. The presence of a chloro substituent at position 9 and a furan moiety at position 2 introduces significant electronic and steric effects. These features contribute to the compound's ability to interact with various biological targets. Recent studies have highlighted its potential as a kinase inhibitor, making it a valuable candidate in anticancer drug development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No 183721-03-1. Researchers have employed multi-component reactions and microwave-assisted synthesis to optimize the production process. These methods not only enhance yield but also reduce reaction time, making large-scale production more feasible. The use of green chemistry principles in these synthetic routes further underscores the compound's sustainability potential.
Biological evaluations of N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide have revealed its potent inhibitory effects on several key enzymes involved in cellular signaling pathways. For instance, studies published in high-impact journals such as Journal of Medicinal Chemistry and Nature Communications have demonstrated its ability to inhibit protein kinase activity with high specificity. This makes it a strong candidate for targeting diseases such as cancer and inflammatory disorders.
The pharmacokinetic profile of this compound has also been extensively studied. Preclinical trials indicate favorable absorption and bioavailability, which are critical for its therapeutic potential. Additionally, its metabolic stability has been assessed using in vitro models, providing insights into its suitability for long-term administration. These findings are supported by recent research conducted at leading pharmaceutical institutions worldwide.
In terms of applications, CAS No 183721-03-1 holds promise as a lead compound for drug discovery programs targeting various therapeutic areas. Its structural versatility allows for further modification to enhance potency and selectivity. Researchers are actively exploring analogs with different substituents to expand its pharmacological profile.
In conclusion, N-(9-Chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yli)propanamide represents a significant advancement in medicinal chemistry. With its unique structure and promising biological activities, it stands as a testament to the ongoing innovation in drug development. As research continues to uncover its full potential, this compound is poised to make a meaningful impact in the treatment of various diseases.
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